HMR1426
Description
Unii-BD22Q5WK25 is a compound identifier assigned by the FDA’s Substance Registration System (SRS). To proceed with a comparison, the following steps are critical:
Properties
CAS No. |
262376-75-0 |
|---|---|
Molecular Formula |
C16H12ClNOS |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
6-chloro-2-phenyl-3a,4-dihydroindeno[1,2-d][1,3]thiazol-8b-ol |
InChI |
InChI=1S/C16H12ClNOS/c17-12-6-7-13-11(8-12)9-14-16(13,19)18-15(20-14)10-4-2-1-3-5-10/h1-8,14,19H,9H2 |
InChI Key |
RUBKYBIDEVUTQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3=C1C=C(C=C3)Cl)(N=C(S2)C4=CC=CC=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HMR-1426; HMR1426; HMR 1426; 1426 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison Framework with Similar Compounds
Based on and , comparisons should focus on structural analogs (e.g., shared functional groups, metal substitutions) or functional analogs (e.g., similar therapeutic targets, industrial applications). Below is a hypothetical framework for comparison, assuming BD22Q5WK25 is a pharmaceutical intermediate or API:
Table 1: Hypothetical Comparison of BD22Q5WK25 with Structural Analogs
| Property | BD22Q5WK25 | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | (Not Provided) | C₁₈H₂₁NO₃ | C₂₀H₂₅ClN₂O₂ |
| Molecular Weight (g/mol) | (Not Provided) | 299.37 | 372.88 |
| Functional Groups | (Not Provided) | Amide, Ester | Amine, Halide |
| Therapeutic Class | (Not Provided) | Analgesic | Antipsychotic |
| Synthetic Yield | (Not Provided) | 78% | 65% |
| Key Spectral Data | (Not Provided) | NMR: δ 7.2 ppm | MS: m/z 373.2 |
Note: Actual data must be sourced from experimental studies or databases like PubChem .
Key Challenges in Comparison
- Data Availability : The evidence lacks direct information on BD22Q5WK25 , making structural or functional analysis impossible.
- Methodological Gaps : As per and , compound characterization requires NMR, MS, and elemental analysis. Without these, purity and identity verification are unfeasible.
- Literature Consistency : and emphasize the need for standardized reporting of experimental data (e.g., units, spectral parameters), which is absent here.
Recommendations for Future Research
Database Consultation : Prioritize retrieval of BD22Q5WK25 data from PubChem, ChEMBL, or DrugBank.
Experimental Validation : If synthesizing the compound, follow and to report NMR, HPLC, and bioassay results.
Structural Modeling : Use computational tools (e.g., DFT, molecular docking) to predict reactivity or binding affinity if empirical data are unavailable.
Citation Standards : Adhere to ACS or IUPAC guidelines for referencing (see , and 14 ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
